molecular formula C23H32N2O4S B4283234 1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B4283234
M. Wt: 432.6 g/mol
InChI Key: LTGRTCITSRVEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood. However, it has been shown to have activity as a serotonin receptor agonist, specifically at the 5-HT1A receptor subtype. This activation of the serotonin receptor may be responsible for some of the compound's biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has activity against certain types of cancer cells, including breast cancer and lung cancer cells.
In addition, this compound has been shown to have activity as a serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Other studies have suggested that this compound may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its potential as a novel research tool. This compound has been shown to have activity in various areas of research, including cancer research and neuroscience.
However, there are also some limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it may be difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promising activity against certain types of cancer cells, and further research may lead to the development of new anticancer agents.
Another area of interest is in the study of the central nervous system. This compound has been shown to have activity as a serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Further research in this area may lead to the development of new treatments for these disorders.
Overall, 1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a compound with potential applications in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and potential uses.

Scientific Research Applications

1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells and may have potential as an anticancer agent.
Another area of interest is in the study of the central nervous system. This compound has been shown to have activity as a serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-23(2,3)19-8-6-18(7-9-19)17-24-12-14-25(15-13-24)30(26,27)22-16-20(28-4)10-11-21(22)29-5/h6-11,16H,12-15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGRTCITSRVEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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